2-(Isopropylsulfonyl)ethanamine

概要

説明

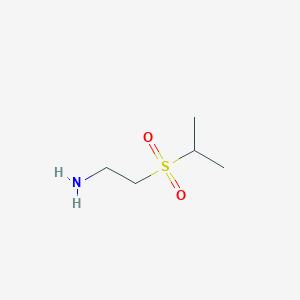

2-(Isopropylsulfonyl)ethanamine is an organic compound with the molecular formula C5H13NO2S It is characterized by the presence of an ethanamine group attached to an isopropylsulfonyl moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylsulfonyl)ethanamine typically involves the reaction of isopropylsulfonyl chloride with ethanamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors to handle significant quantities of reactants

Continuous Stirring: Ensuring uniform mixing and reaction completion

Purification: Techniques such as distillation or recrystallization to obtain pure product

化学反応の分析

Types of Reactions

2-(Isopropylsulfonyl)ethanamine undergoes various chemical reactions, including:

Oxidation: Conversion to sulfonic acids using oxidizing agents like hydrogen peroxide

Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride

Substitution: Nucleophilic substitution reactions where the ethanamine group can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents

Major Products

Oxidation: Sulfonic acids

Reduction: Sulfides

Substitution: Various substituted ethanamines

科学的研究の応用

2-(Isopropylsulfonyl)ethanamine has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules

Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 2-(Isopropylsulfonyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The ethanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

類似化合物との比較

Similar Compounds

- 2-(Methylsulfonyl)ethanamine

- 2-(Ethylsulfonyl)ethanamine

- 2-(Propylsulfonyl)ethanamine

Uniqueness

2-(Isopropylsulfonyl)ethanamine is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to its analogs.

生物活性

2-(Isopropylsulfonyl)ethanamine, also known as isopropylsulfonylethanamine, is an organic compound characterized by its unique functional groups. Despite its potential applications in pharmaceuticals and research, detailed studies on its biological activity remain limited. This article aims to explore the known biological activities, mechanisms of action, and potential therapeutic applications of this compound based on available literature.

The molecular formula of this compound is , with a molecular weight of approximately 187.69 g/mol. The compound features an ethanamine group attached to an isopropylsulfonyl moiety, allowing it to participate in various chemical reactions typical of amines and sulfonamides.

The exact mechanism of action for this compound has not been extensively documented. However, preliminary findings suggest that it may interact with specific molecular targets such as enzymes or receptors within biological systems. This interaction could potentially lead to modulation of various biochemical pathways, although empirical evidence supporting specific pathways remains scarce.

Biological Activity and Research Findings

Research on the biological activity of this compound is still emerging. Notably:

- Inhibition Studies : Some studies have indicated that compounds with similar sulfonamide groups exhibit inhibitory effects on protein arginine methyltransferases (PRMTs), which are crucial for regulating gene expression and cellular signaling . While specific data on this compound is lacking, it may share similar inhibitory properties due to its structural characteristics.

- Potential Therapeutic Applications : Given its structural similarity to other bioactive compounds, there is a hypothesis that this compound could be explored for applications in treating conditions associated with PRMT dysregulation, such as certain cancers .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds can be insightful. The following table summarizes key features and known activities of similar compounds:

| Compound Name | Molecular Formula | Key Features | Known Biological Activity |

|---|---|---|---|

| 2-Phenyl-2-(2-pyridinyl)ethanamine hydrochloride | Contains phenyl and pyridine rings | Antitumor activity reported | |

| Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride | Features a methyl group on nitrogen | Moderate inhibition of PRMT4 | |

| 3-(Isopropylsulfonyl)propan-1-amine hydrochloride | Longer carbon chain with similar sulfonyl group | Inhibitory effects on certain kinases |

This comparative analysis highlights the uniqueness of this compound and suggests that its specific combination of functional groups may confer distinct biological activities compared to these similar compounds.

特性

IUPAC Name |

2-propan-2-ylsulfonylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-5(2)9(7,8)4-3-6/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMDQMBQVDRLPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621563 | |

| Record name | 2-(Propane-2-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320337-16-4 | |

| Record name | 2-(Propane-2-sulfonyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。